4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine
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Overview
Description
4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-chlorobenzyloxy group and a 5-bromobenzyl group
Preparation Methods
The synthesis of 4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Chemical Reactions Analysis
4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or sodium methoxide.
Scientific Research Applications
4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(2-(4-chlorobenzyloxy)-5-bromobenzyl)morpholine can be compared to other similar compounds, such as:
Properties
CAS No. |
851546-84-4 |
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Molecular Formula |
C18H19BrClNO2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
4-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine |
InChI |
InChI=1S/C18H19BrClNO2/c19-16-3-6-18(23-13-14-1-4-17(20)5-2-14)15(11-16)12-21-7-9-22-10-8-21/h1-6,11H,7-10,12-13H2 |
InChI Key |
JUKUHNUKMFGLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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